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molecular formula C13H24O2 B8315607 (4-tert-Butylcyclohexyl)acetic acid methyl ester

(4-tert-Butylcyclohexyl)acetic acid methyl ester

Cat. No. B8315607
M. Wt: 212.33 g/mol
InChI Key: QWPPRHRNHXITPD-UHFFFAOYSA-N
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Patent
US06127427

Procedure details

(4-tert-Butylcyclohexylidene)acetic acid methyl ester (10.78 g, 51.3 mmol) was dissolved in methanol (50 ml). Palladium hydroxide on carbon (1.0 g) was added and the reaction mixture was stirred at room temperature under an atmosphere of hydrogen overnight. The catalyst was then removed by filtration through celite and the filtrate was evaporated in vacuo to a clear oil (9.81 g, 91%). 1H-NMR; δ (CDCl3) (as a mixture of cis-trans isomers), 3.67 (3H, s), 2.38 (1H, d, J=8 Hz), 2.18 (1H, d, 7 Hz), 1.85-1.44 (5H, m), 1.20-0.89 (5H, m) and 0.86 (9H, s).
Quantity
10.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH:4]=[C:5]1[CH2:10][CH2:9][CH:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7][CH2:6]1>CO.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH:5]1[CH2:6][CH2:7][CH:8]([C:11]([CH3:13])([CH3:12])[CH3:14])[CH2:9][CH2:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.78 g
Type
reactant
Smiles
COC(C=C1CCC(CC1)C(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature under an atmosphere of hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo to a clear oil (9.81 g, 91%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(CC1CCC(CC1)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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